molecular formula C8H13ClN2 B13214885 1-tert-butyl-4-(chloromethyl)-1H-pyrazole

1-tert-butyl-4-(chloromethyl)-1H-pyrazole

Cat. No.: B13214885
M. Wt: 172.65 g/mol
InChI Key: JNVUTRVOBBXOGB-UHFFFAOYSA-N
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Description

1-tert-butyl-4-(chloromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole typically involves the reaction of tert-butylhydrazine with a suitable chloromethylating agent. One common method is the reaction of tert-butylhydrazine with paraformaldehyde and hydrochloric acid, which yields the desired chloromethylated pyrazole. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-(chloromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted pyrazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or amino pyrazoles.

    Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

    Reduction: Formation of methyl-substituted pyrazoles.

Scientific Research Applications

1-tert-butyl-4-(chloromethyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-4-(methyl)-1H-pyrazole
  • 1-tert-butyl-4-(bromomethyl)-1H-pyrazole
  • 1-tert-butyl-4-(hydroxymethyl)-1H-pyrazole

Uniqueness

1-tert-butyl-4-(chloromethyl)-1H-pyrazole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical modifications

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

1-tert-butyl-4-(chloromethyl)pyrazole

InChI

InChI=1S/C8H13ClN2/c1-8(2,3)11-6-7(4-9)5-10-11/h5-6H,4H2,1-3H3

InChI Key

JNVUTRVOBBXOGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CCl

Origin of Product

United States

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